N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714788
InChI: InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2/t7-/m1/s1
SMILES:
Molecular Formula: C8H16N2O2S
Molecular Weight: 204.29 g/mol

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide

CAS No.:

Cat. No.: VC17714788

Molecular Formula: C8H16N2O2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide -

Specification

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
IUPAC Name N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2/t7-/m1/s1
Standard InChI Key UKMKIAIACAGPBI-SSDOTTSWSA-N
Isomeric SMILES C1C[C@H](CNC1)NS(=O)(=O)C2CC2
Canonical SMILES C1CC(CNC1)NS(=O)(=O)C2CC2

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with a cyclopropanesulfonamide group at the 3-position. The sulfonamide group (–SO₂NH₂) contributes to hydrogen-bonding capabilities, while the cyclopropane ring imposes torsional strain, potentially enhancing binding specificity . The (3R) stereochemistry ensures a distinct spatial arrangement, influencing interactions with chiral biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₆N₂O₂S
Molecular Weight204.29 g/mol
SMILESC1CC1S(=O)(=O)NC2CCNCC2
InChIKeyWLAOAQMYBLONJR-UHFFFAOYSA-N

Spectroscopic and Computational Data

Synthetic Routes and Optimization

Retrosynthetic Analysis

While no direct synthesis is documented in the provided sources, analogous pathways for sulfonamide-containing kinase inhibitors offer insights. A plausible route involves:

  • Cyclopropanesulfonyl Chloride Preparation: Reaction of cyclopropanecarboxylic acid with chlorosulfonic acid.

  • Piperidine Functionalization: Introduction of the sulfonamide group to (3R)-piperidin-3-amine via nucleophilic substitution .

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (3R) enantiomer .

Challenges in Synthesis

Key hurdles include maintaining stereochemical purity during sulfonamide bond formation and mitigating cyclopropane ring strain. Methods from kinase inhibitor synthesis, such as Suzuki couplings and reductive aminations, may be adapted to improve yield . For instance, Scheme 2 in demonstrates how enaminone intermediates facilitate heterocycle formation, a strategy applicable to constructing the piperidine-sulfonamide linkage.

Biological Activity and Mechanism

Neuropharmacological Applications

Piperidine derivatives are prevalent in central nervous system (CNS) drugs due to their blood-brain barrier penetration. The (3R) configuration may enhance affinity for sigma-1 receptors or serotonin transporters, suggesting utility in neurodegenerative or psychiatric disorders .

Pharmacological Applications and Preclinical Data

Anticancer Activity

Kinase inhibition data from structurally related compounds, such as SU5402 (a VEGFR inhibitor), suggest that N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide could suppress angiogenesis and tumor proliferation . In vitro assays using endothelial cells may reveal IC₅₀ values in the nanomolar range, comparable to FDA-approved kinase inhibitors .

Comparative Structural Analysis

Table 2: Structural Analogues

Compound NameMolecular FormulaKey DifferencesSource
N-(Piperidin-4-yl)cyclopropanesulfonamideC₈H₁₆N₂O₂SPiperidine substitution at C4
N-[(3R)-Piperidin-3-yl]cyclopropanecarboxamideC₉H₁₆N₂OCarboxamide vs. sulfonamide

The sulfonamide group in N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide enhances acidity (pKa ≈ 10) compared to carboxamide analogues (pKa ≈ 15), improving solubility and target engagement .

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